molecular formula C11H14FNO2S B8214707 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide

4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B8214707
M. Wt: 243.30 g/mol
InChI Key: IYQVGZCEIGHWGW-UHFFFAOYSA-N
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Description

4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol This compound is characterized by the presence of a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur, and an amino group attached to the fourth carbon

Preparation Methods

The synthesis of 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide include:

    4-amino-4-(3-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine.

    4-amino-4-(3-bromophenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a bromine atom instead of fluorine.

    4-amino-4-(3-methylphenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-fluorophenyl)-1,1-dioxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-3-1-2-9(8-10)11(13)4-6-16(14,15)7-5-11/h1-3,8H,4-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVGZCEIGHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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